N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide
Description
Key structural elements include:
- A morpholino group at the butan-2-yl chain, which enhances solubility and bioavailability through its polar, non-ionic nature.
- A sulfanyl linkage connecting the morpholino-containing butanoyl moiety to the quinazolinone ring, likely influencing metabolic stability.
Quinazolinone derivatives are known for modulating kinases, proteases, and other enzymes, suggesting this compound may target similar pathways . However, its distinct substitution pattern differentiates it from conventional analogs.
Properties
IUPAC Name |
N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-20(23(31)27-12-14-32-15-13-27)33-24-25-19-11-7-6-10-18(19)22(30)28(24)26-21(29)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZDFIZQNSFZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.
Attachment of the Phenylacetamide Group: The phenylacetamide group is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
a. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Core Structure : Combines oxadiazole and thiazole rings, linked via sulfanyl groups.
- The morpholino group in the target may improve water solubility compared to the thiazole-methyl substituents in these analogs.
- Synthesis: uses CS₂/KOH for cyclization, whereas the target’s synthesis likely involves different steps for morpholino incorporation (e.g., nucleophilic substitution) .
b. Fluorinated Pyrazolo[3,4-d]pyrimidin-chromen Derivatives ()
- Core Structure : Pyrazolo-pyrimidine fused with chromen-4-one.
- Key Differences: The target lacks fluorinated aromatic rings, which in enhance metabolic stability but may reduce solubility. The morpholino group in the target provides a distinct solubility profile compared to the N-methylbenzenesulfonamide group in .
- Physical Properties : The compound in has a melting point of 175–178°C and molecular weight 589.1 g/mol . Comparable data for the target compound is needed for direct comparison.
c. Isoindoline-Based Sulfamoyl Pentanamides ()
- Core Structure : Isoindoline-1,3-dione linked to sulfamoylphenyl groups.
- The phenylacetamide group in the target may offer different steric interactions compared to the methylpentanamide chains in .
- Synthesis : employs DMF/LiH for amide coupling, a method that may differ from the target’s sulfanyl linkage formation .
Comparative Data Table
Research Findings and Implications
- Target Selectivity: The quinazolinone core may confer selectivity toward kinases or proteases over oxidoreductases, which are commonly targeted by oxadiazole derivatives () .
- Metabolic Stability: Fluorinated compounds () exhibit prolonged half-lives but face solubility challenges, whereas the target’s morpholino group balances stability and bioavailability.
Q & A
Q. Optimization Strategies :
- Catalysts : Use CuSO₄·5H₂O/sodium ascorbate for regioselective thiol-alkyne coupling .
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization improves purity .
Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?
Answer:
Discrepancies in antimicrobial or anticancer efficacy often arise from:
- Structural Variations : Substituents on the quinazolinone core (e.g., sulfamoyl vs. morpholinyl groups) significantly alter bioactivity .
- Assay Conditions : Differences in microbial strains, cell lines, or incubation times.
Q. Methodological Solutions :
- Standardized Protocols : Adopt CLSI/MIC guidelines for antimicrobial testing.
- Comparative SAR Studies : Synthesize analogs (e.g., varying substituents at the 2-position) and test under identical conditions .
- Data Normalization : Report activities as IC₅₀/EC₅₀ values relative to positive controls .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry (e.g., δ 4.90 ppm for morpholine protons , δ 169–168 ppm for carbonyl carbons ).
- FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI/APCI(+) for [M+H]+ peaks ).
- TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC) .
Advanced: What experimental strategies study this compound’s pharmacokinetic properties?
Answer:
- In Silico Prediction : Tools like SwissADME predict logP (2.8–3.5) and bioavailability (~60%) based on hydrophobic/hydrophilic balance .
- In Vitro Assays : Caco-2 cell permeability studies to assess intestinal absorption.
- In Vivo Models : Administer orally to rodents and measure plasma concentration via LC-MS/MS .
Basic: Which structural features influence biological target interactions?
Answer:
- Morpholine Ring : Enhances solubility and participates in hydrogen bonding with kinases .
- Quinazolinone Core : Acts as a planar scaffold for π-π stacking in ATP-binding pockets .
- Thioether Linkage : Stabilizes binding via hydrophobic interactions .
Advanced: How to design SAR studies to enhance anticancer activity?
Answer:
- Substituent Variation : Replace the phenylacetamide group with substituted benzamides (e.g., 4-tolyl, 3-ethylphenyl) .
- Bioisosteric Replacement : Swap morpholine with piperazine to modulate selectivity.
- Dose-Response Testing : Evaluate IC₅₀ against panels like NCI-60 and correlate with substituent electronic parameters (Hammett constants) .
Basic: What purification challenges arise, and how are they mitigated?
Answer:
- By-Product Formation : Use excess Na₂CO₃ to minimize unreacted intermediates .
- Low Solubility : Recrystallize from ethyl acetate/hexane mixtures .
- Column Artifacts : Employ gradient elution (CH₂Cl₂ → 8% MeOH) to separate polar impurities .
Advanced: How do computational methods elucidate binding mechanisms?
Answer:
- Molecular Docking : AutoDock Vina predicts binding poses in EGFR or PARP1 active sites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- Free Energy Calculations : MM/PBSA quantifies contributions of key residues (e.g., Lys745 in EGFR) .
Basic: What safety precautions are required during synthesis?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods when handling acetyl chloride or morpholine derivatives .
- Spill Management : Neutralize acids/bases with bicarbonate or citric acid before disposal .
Advanced: How to assess environmental fate and ecotoxicity?
Answer:
- Degradation Studies : Expose to UV light or soil microbiota to track half-life (t₁/₂) via HPLC .
- Bioaccumulation : Measure logKₒw (Octanol-water coefficient) to predict partitioning in aquatic systems.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
